Piperidine, 1-(cyclohexylcarbonyl)-
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Overview
Description
Piperidine, 1-(cyclohexylcarbonyl)- is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with the molecular formula C₅H₁₁N, consisting of a nitrogen atom and five carbon atoms in a ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including Piperidine, 1-(cyclohexylcarbonyl)-, can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl₂), which avoids the need for classical N-protection/O-activation/cyclization/deprotection sequences .
Industrial Production Methods
Industrial production of piperidine derivatives often involves continuous flow reactions, which provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . These methods are scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(cyclohexylcarbonyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidine derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Piperidine, 1-(cyclohexylcarbonyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Piperidine, 1-(cyclohexylcarbonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through various mechanisms, including inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperidine, 1-(cyclohexylcarbonyl)- include other piperidine derivatives such as:
- Piperidine, 1-(phenylcarbonyl)-
- Piperidine, 1-(methylcarbonyl)-
- Piperidine, 1-(ethylcarbonyl)-
Uniqueness
Piperidine, 1-(cyclohexylcarbonyl)- is unique due to the presence of the cyclohexylcarbonyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
7103-46-0 |
---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
cyclohexyl(piperidin-1-yl)methanone |
InChI |
InChI=1S/C12H21NO/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h11H,1-10H2 |
InChI Key |
XBILPYQIGZIQEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCCC2 |
Origin of Product |
United States |
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